
Cebranopadol: A Comprehensive Technical
Profile of Receptor Binding Affinity and

Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cebranopadol

Cat. No.: B606582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-

pyrano[3,4-b]indol]-4-amine) is a first-in-class analgesic agent with a novel mechanism of

action, acting as an agonist at both the nociceptin/orphanin FQ (NOP) peptide receptor and

classical opioid receptors.[1][2][3] This dual agonism is thought to contribute to its potent

analgesic effects across a broad spectrum of pain models and a potentially favorable side-

effect profile compared to traditional opioid analgesics.[2][3] This document provides an in-

depth technical overview of Cebranopadol's receptor binding affinity, functional activity, and

selectivity profile, supported by detailed experimental methodologies and pathway

visualizations.

Receptor Binding Affinity and Functional Activity
Cebranopadol's pharmacological profile is defined by its high-affinity binding and potent

agonism at multiple opioid-related G-protein coupled receptors (GPCRs). It demonstrates the

most pronounced binding affinities for the human NOP and mu-opioid peptide (MOP) receptors,

with subnanomolar inhibitory constants (Ki).[2][4] Its affinity for the kappa-opioid peptide (KOP)

receptor is approximately 3- to 4-fold weaker, and its affinity for the delta-opioid peptide (DOP)

receptor is about 20- to 26-fold lower.[4]
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Functionally, Cebranopadol acts as a full agonist at MOP and DOP receptors, an almost full

agonist at the NOP receptor, and a partial agonist at the KOP receptor.[4][5][6] This mixed

agonist profile is believed to be central to its therapeutic action.

Data Presentation
The following tables summarize the quantitative data for Cebranopadol's binding affinity and

functional activity at human receptors.

Table 1: Receptor Binding Affinity of Cebranopadol

Receptor Binding Affinity (Ki, nM)

Nociceptin (NOP) 0.9[2][4]

Mu-Opioid (MOP) 0.7[2][4]

Kappa-Opioid (KOP) 2.6[2][4]

| Delta-Opioid (DOP) | 18[2][4] |

Table 2: Functional Agonist Activity of Cebranopadol ([35S]GTPγS Assay)

Receptor Potency (EC50, nM)
Relative Efficacy
(%)

Activity Type

Nociceptin (NOP) 13.0[2][4] 89[2][4] Near-Full Agonist

Mu-Opioid (MOP) 1.2[2][4] 104[2][4] Full Agonist

Kappa-Opioid (KOP) 17[2][4] 67[2][4] Partial Agonist

| Delta-Opioid (DOP) | 110[2][4] | 105[2][4] | Full Agonist |

Receptor Selectivity Profile
Cebranopadol's unique profile stems from its high, relatively balanced affinity for NOP and

MOP receptors.[7] In extensive off-target screening, binding affinities for over 100 other

neuronal and safety-relevant receptors, ion channels, and enzymes were found to be at least
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100 to 1000 times lower than its affinity for opioid receptors and are considered biologically

irrelevant.[4] The only notable exception was the serotonin 5A (5-HT5A) receptor, for which a Ki

of 8.7 nM was determined.[4] However, subsequent functional [35S]GTPγS binding assays

revealed that Cebranopadol did not produce agonistic or significant antagonistic effects at the

human 5-HT5A receptor at concentrations up to 10.0 µM.[4]
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Caption: Cebranopadol's receptor interaction and selectivity profile.

Signaling Pathways and G-Protein Bias
Like other opioid receptor agonists, Cebranopadol initiates intracellular signaling by activating

G-proteins. However, emerging evidence suggests that Cebranopadol may be a G-protein
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biased agonist, particularly at the NOP receptor.[8] Bioluminescence Resonance Energy

Transfer (BRET) assays demonstrated that while Cebranopadol potently promotes receptor-

G-protein interaction, it does not stimulate NOP–β-arrestin 2 interactions and shows reduced

potency for recruiting β-arrestin 2 at the MOP receptor.[8] This bias is significant, as G-protein

signaling is primarily associated with analgesia, whereas β-arrestin 2 recruitment has been

linked to adverse effects like respiratory depression and tolerance.
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Caption: Biased agonism of Cebranopadol at NOP and MOP receptors.

Experimental Protocols
The characterization of Cebranopadol's binding and functional profile relies on standardized

in-vitro pharmacological assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5242173/
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242173/
https://www.benchchem.com/product/b606582?utm_src=pdf-body-img
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a specific high-affinity radioligand from a receptor.

Objective: To determine the Ki of Cebranopadol for NOP, MOP, KOP, and DOP receptors.

Methodology:

Receptor Source: Membranes prepared from stable cell lines recombinantly expressing the

human receptor of interest (e.g., HEK293 or CHO cells) or from homogenized rat brain tissue

are used.[4][9]

Assay Components:

Radioligand: A tritiated ([3H]) selective agonist or antagonist for the target receptor (e.g.,

[3H]nociceptin for NOP, [3H]DAMGO for MOP).[4]

Test Compound: Cebranopadol, prepared in serial dilutions.

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10

µM Naloxone) is used to define binding to non-receptor sites.[9]

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4][9]

Procedure:

In a 96-well plate, the receptor membranes, radioligand (at a concentration near its

dissociation constant, Kd), and varying concentrations of Cebranopadol are incubated in

triplicate.[9]

Separate wells are prepared for total binding (membranes + radioligand) and non-specific

binding (membranes + radioligand + non-specific antagonist).[9]

The plate is incubated (e.g., 120 minutes at room temperature) to allow the binding to

reach equilibrium.[9]
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Termination and Detection: The reaction is terminated by rapid filtration through glass fiber

filters using a cell harvester. The filters trap the membranes with bound radioligand.[9]

Radioactivity on the filters is then quantified using a scintillation counter.[9]

Data Analysis:

Specific binding is calculated by subtracting non-specific counts from total counts.[9]

The percentage of specific binding is plotted against the log concentration of

Cebranopadol to generate a competition curve.

The IC50 (the concentration of Cebranopadol that inhibits 50% of specific radioligand

binding) is determined using non-linear regression.[9]

The IC50 is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[9]
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Caption: General workflow for a radioligand displacement binding assay.

[35S]GTPγS Functional Assay
This functional assay measures the activation of a G-protein coupled receptor by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of Cebranopadol at NOP,

MOP, KOP, and DOP receptors.

Methodology:
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Principle: When an agonist activates a Gi/o-coupled receptor, it catalyzes the exchange of

GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog,

[35S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a direct

measure of G-protein activation.[10]

Receptor Source: Membranes from cells recombinantly expressing the human receptor of

interest.[4]

Procedure:

Membranes are pre-incubated with GDP and varying concentrations of the agonist

(Cebranopadol).[10]

The reaction is initiated by adding [35S]GTPγS.[10]

The mixture is incubated (e.g., 60 minutes at 30°C).[10]

The reaction is terminated by rapid filtration, similar to the binding assay.

Detection and Analysis:

Radioactivity trapped on the filters is counted.

Non-specific binding is determined in the presence of excess unlabeled GTPγS.[10]

Specific binding is plotted against the log concentration of Cebranopadol, and a sigmoidal

dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy)

relative to a standard full agonist for that receptor.[4][10]
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Caption: Workflow for the [35S]GTPγS functional binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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